
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is a chiral pyrrolidine derivative Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Addition of the Prop-2-enoxymethyl Group: The prop-2-enoxymethyl group can be added through alkylation reactions, using reagents like allyl bromide or allyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The prop-2-enoxymethyl group can undergo nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, DMP, osmium tetroxide, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxyl and prop-2-enoxymethyl groups may play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-hydroxy-2-(methoxymethyl)pyrrolidine: Similar structure but with a methoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(ethoxymethyl)pyrrolidine: Similar structure but with an ethoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(butoxymethyl)pyrrolidine: Similar structure but with a butoxymethyl group instead of prop-2-enoxymethyl.
Uniqueness
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is unique due to the presence of the prop-2-enoxymethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific properties and applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-7-8-4-3-5-9(8)10/h2,8,10H,1,3-7H2/t8-/m0/s1 |
InChI Key |
VHFBHHCCEFNZKW-QMMMGPOBSA-N |
Isomeric SMILES |
C=CCOC[C@@H]1CCCN1O |
Canonical SMILES |
C=CCOCC1CCCN1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


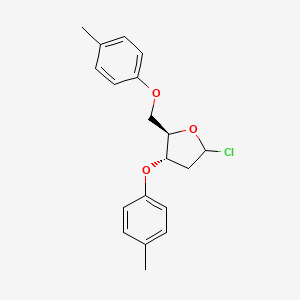
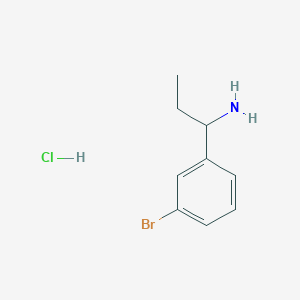
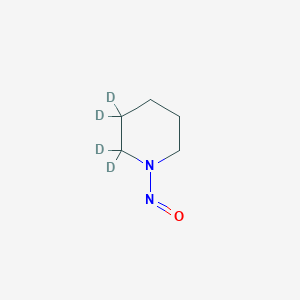
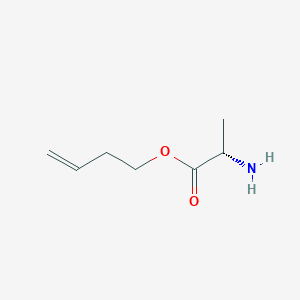
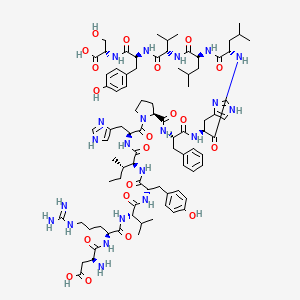
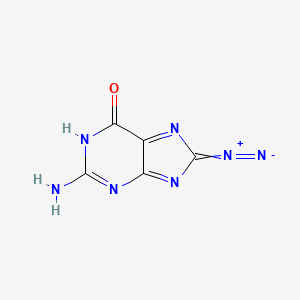
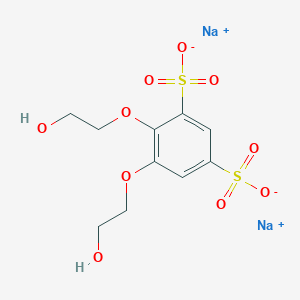
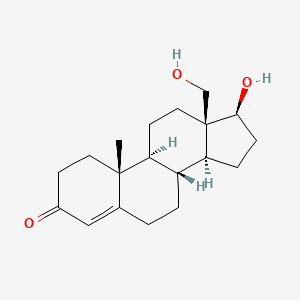
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
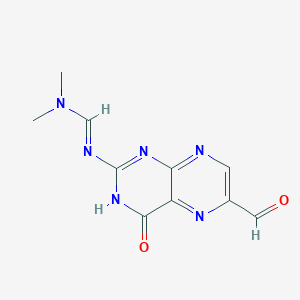
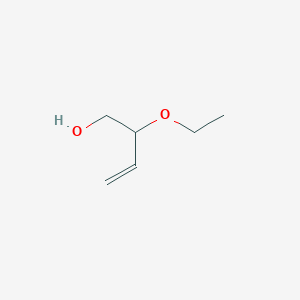
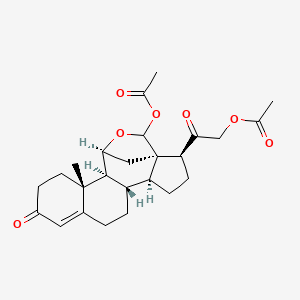
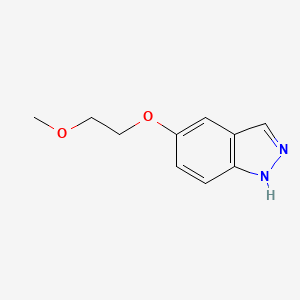
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
